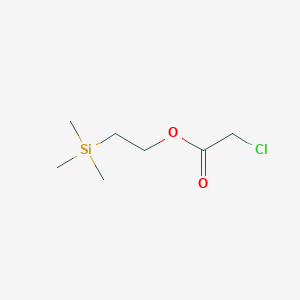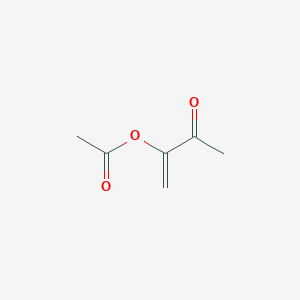
2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid is an organic compound that belongs to the class of aromatic acetic acids This compound is characterized by the presence of a bromo, fluoro, and methoxy substituent on the phenyl ring, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid typically involves the following steps:
Bromination: The starting material, 4-fluoro-5-methoxyphenylacetic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro substituents. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), tetrahydrofuran (THF) as solvent.
Major Products:
Substitution: Formation of substituted phenylacetic acids.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
科学研究应用
2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
相似化合物的比较
- 2-Bromo-4-fluoro-5-methoxybenzoic acid
- 2-Bromo-4-fluoro-5-methoxybenzaldehyde
- 2-Bromo-4-fluoro-5-methoxyphenol
Comparison:
- Uniqueness: 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts different chemical reactivity and biological activity compared to its analogs.
- Chemical Properties: The presence of the acetic acid group makes it more reactive in nucleophilic substitution and oxidation reactions.
- Biological Activity: The compound may exhibit distinct biological activities due to the combined effects of the bromo, fluoro, and methoxy substituents.
属性
分子式 |
C9H8BrFO3 |
|---|---|
分子量 |
263.06 g/mol |
IUPAC 名称 |
2-(2-bromo-4-fluoro-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4H,3H2,1H3,(H,12,13) |
InChI 键 |
ZWZFRUIOQRANAV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)Br)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(S)-6-(tert-Butoxycarbonyl)-7-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8276729.png)






